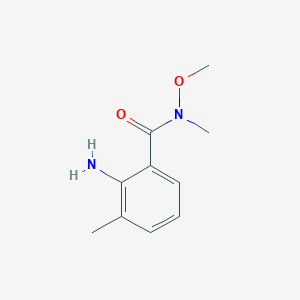

2-Amino-n-methoxy-n,3-dimethylbenzamide

Description

Propriétés

IUPAC Name |

2-amino-N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXSPMKNKFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N(C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-n-methoxy-n,3-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. It is part of a broader class of benzamide derivatives that exhibit various biological activities:

- Anticancer Activity : Research has shown that certain analogues of benzamide derivatives can inhibit cancer cell growth. For instance, modifications of similar compounds have demonstrated efficacy against various cancer cell lines, indicating that 2-Amino-N-methoxy-N,3-dimethylbenzamide may also possess antitumor properties .

- Antimalarial Activity : A study focused on related compounds identified a scaffold that exhibited potent activity against Plasmodium falciparum, the malaria-causing parasite. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can lead to enhanced antimalarial activity .

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of other complex molecules:

- Synthesis of Other Compounds : The compound can be synthesized through various methods involving aminolysis reactions with different substrates. Its synthesis has been optimized to achieve high yields and purity .

- Catalytic Reactions : It has been utilized in catalytic reactions to produce other functionalized compounds. The presence of both amino and methoxy groups allows for further chemical transformations .

Biological Studies

The compound has also been studied for its interactions at the cellular level:

- Cytotoxicity Studies : Preliminary studies have evaluated its cytotoxic effects on different cell lines using assays like lactate dehydrogenase (LDH) release tests. These studies help establish the safety profile and therapeutic window for potential drug candidates derived from this compound .

- Mechanistic Studies : Understanding the mechanism of action through which this compound exerts its effects is crucial for drug development. Investigations into its redox reactivity and interaction with cellular pathways are ongoing .

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of benzamide derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in K562 leukemia cells with IC50 values in the nanomolar range, suggesting that this class of compounds could be developed into effective anticancer agents.

Case Study 2: Antimalarial Screening

Another research effort involved screening a library of benzamide derivatives against Plasmodium falciparum. The findings revealed that specific substitutions in the benzamide structure led to enhanced potency against drug-resistant strains of the parasite, highlighting the importance of structural modifications in developing new antimalarial drugs.

Mécanisme D'action

The mechanism of action of 2-Amino-n-methoxy-n,3-dimethylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

2-Amino-5-chloro-N,3-dimethylbenzamide (CDDO)

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- Key Properties :

- Structural Impact : The chloro substituent at position 5 enhances electron-withdrawing effects, improving binding to HSP90 compared to the parent compound .

- Safety : Classified under GHS as hazardous (H302, H312, H332), similar to the parent compound but with additional risks from chlorine .

2-Amino-5-bromo-N,3-dimethylbenzamide

- Molecular Formula : C₈H₉BrN₂O

- Molecular Weight : 229.07 g/mol

- Key Properties: Physical State: Solid (predicted higher melting point than CDDO due to bromine’s larger atomic radius). Applications: Potential use in metal-catalyzed C–H functionalization reactions due to its N,O-bidentate directing group .

2-Amino-5-cyano-N,3-dimethylbenzamide

- Molecular Formula : C₁₀H₁₁N₃O

- CAS : 890707-29-6

- Key Properties :

- Structural Impact: The cyano group introduces strong electron-withdrawing effects, enhancing stability in electrophilic substitution reactions .

Comparative Analysis

Structural and Functional Differences

Activité Biologique

2-Amino-N-methoxy-N,3-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The chemical formula for this compound is . Its structure features an amino group, a methoxy group, and a dimethyl substitution on the benzamide moiety, which may influence its biological activity.

Research indicates that this compound may act through various biological pathways:

- Notch Signaling Pathway : It has been identified as a potential inhibitor of the Notch signaling pathway, which is implicated in several cancers. Aberrant activation of this pathway contributes to tumorigenesis in solid tumors such as ovarian and pancreatic cancers .

- Antiproliferative Activity : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The concentration required for 50% inhibition (IC50) varies among different cell types, indicating selective activity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT 116 | 3.7 | |

| Antiproliferative | MCF-7 | 1.2 | |

| Notch Inhibition | Various Tumor Models | - | |

| Cytotoxicity | SH-SY5Y | - |

Case Studies

Several studies have explored the biological effects of this compound in detail:

- Study on Notch Inhibition : A study demonstrated that this compound effectively inhibits Notch signaling, which could be beneficial in treating cancers associated with this pathway. The research indicated that it could potentially reduce tumor growth in preclinical models .

- Antiproliferative Effects : Another investigation assessed the antiproliferative properties against various cancer cell lines. The results showed significant inhibitory effects, especially against breast cancer (MCF-7) cells, suggesting its potential as an anticancer agent .

- Cytotoxicity Assessment : Research evaluating cytotoxic effects in neuronal cells (SH-SY5Y) indicated that while the compound exhibited some cytotoxic properties, further studies are needed to delineate its safety profile and therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-methoxy-N,3-dimethylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like isatoic anhydride and methylamine derivatives. A literature-based approach involves reacting isatoic anhydride with aqueous methylamine under controlled stirring, followed by crystallization in ethanol to obtain high-purity crystals . Yield optimization requires precise stoichiometric ratios, temperature control (room temperature to 50°C), and slow solvent evaporation (e.g., ethanol) to promote crystal formation. Monitoring reaction progress via TLC or HPLC is advised to minimize byproducts.

Q. How is the molecular conformation of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For the closely related 2-Amino-N,3-dimethylbenzamide, SC-XRD revealed a dihedral angle of 33.93° between the amide group and benzene ring, stabilized by intramolecular N–H···O hydrogen bonds . For the methoxy variant, similar protocols apply: grow crystals via slow evaporation, collect diffraction data, and refine using software like SHELXL. Hydrogen bonding and torsional angles should be analyzed to predict reactivity and solubility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if dust generation is likely .

- Ventilation : Conduct experiments in fume hoods to prevent inhalation of harmful dust/aerosols .

- Waste Disposal : Segregate waste and use licensed disposal services for organic intermediates. Contaminated gloves/surfaces must be deactivated with ethanol before disposal .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. chloro groups) influence the biological activity of 2-Amino-N,3-dimethylbenzamide derivatives?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, substituting the methoxy group with chlorine (as in 2-Amino-5-chloro-N,3-dimethylbenzamide) enhances electrophilicity, potentially improving antimicrobial activity. Synthesize derivatives via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups), then assay against target pathogens. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like bacterial dihydrofolate reductase .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer :

- NMR : Use high-field (≥400 MHz) instruments and deuterated DMSO for solubility. Compare experimental H/C NMR shifts with DFT-calculated values (e.g., Gaussian 09) to confirm assignments .

- IR : Analyze carbonyl (C=O) and amine (N–H) stretches. Discrepancies may arise from polymorphism; SC-XRD can validate hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS resolves isotopic patterns and confirms molecular weight (expected [M+H]+ ~ 195.2 g/mol for CHNO) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of the methoxy group) using software like GROMACS. Input experimental parameters (e.g., pKa ~ 8.5 for similar benzamides) to model protonation states .

- DFT Calculations : Calculate bond dissociation energies (BDEs) for the amide and methoxy groups to identify labile sites. Correlate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What strategies mitigate polymorphism issues during crystallization, and how do polymorphs affect bioavailability?

- Methodological Answer :

- Crystallization Control : Use anti-solvent techniques (e.g., adding hexane to ethanol) or seed crystals to favor the desired polymorph. Monitor via PXRD .

- Bioavailability Impact : Polymorphs with higher solubility (e.g., metastable Form II) enhance dissolution rates. Perform dissolution testing in simulated gastric fluid (pH 1.2) and correlate with DSC/TGA data .

Contradictions and Recommendations

- Synthesis Discrepancies : and describe conflicting methods (triphosgene vs. DMT-MM coupling). Recommend verifying reagent compatibility via small-scale trials.

- Safety Data Gaps : Ecological toxicity data are absent . Prioritize OECD 207 (earthworm acute toxicity) and OECD 201 (algae growth inhibition) tests for environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.